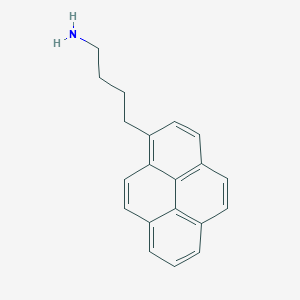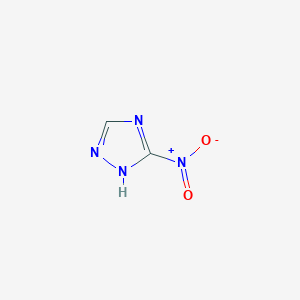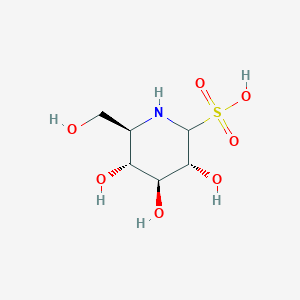
1-Pyrenebutylamine
Overview
Description
1-Pyrenebutylamine is an organic compound with the molecular formula C20H19N . It is a compound that combines features of aromatic hydrocarbons and amines . The “1-Pyrene” part of the compound’s name refers to the presence of a pyrene group, which is a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene rings, forming a flat and aromatic system . The “butylamine” portion of the name indicates a four-carbon alkyl chain (butyl) attached to an amine group (-NH2) .
Molecular Structure Analysis
The molecular structure of 1-Pyrenebutylamine is characterized by a large aromatic system and an amine functional group . The pyrene moiety contributes significantly to the compound’s properties, offering a high degree of aromaticity . The amine group at the end of the butyl chain introduces a site of basicity and polarity, which can influence the compound’s solubility and reactivity .
Scientific Research Applications
Fluorescence Spectroscopy
1-Pyrenebutylamine incorporates a pyrene moiety, known for its fluorescent properties . This makes it especially useful in the field of fluorescence spectroscopy . Researchers use 1-Pyrenebutylamine to study the behavior of fluorescent probes in various environments .
Materials Science
The fluorescent properties of 1-Pyrenebutylamine also make it valuable in materials science . It can be used to create materials with unique optical properties, such as fluorescence, which can be useful in a variety of applications, from sensors to display technologies .
DNA Intercalation Studies
1-Pyrenebutylamine has been used in studies involving DNA intercalation . Both steady-state and time-resolved fluorescence spectra indicate that static quenching occurs after 1-Pyrenebutylamine intercalates with DNA . This can provide valuable insights into DNA-protein interactions and the mechanisms of drugs that interact with DNA .
Environmental Pollutant Studies
1-Pyrenebutylamine can be used as a model compound in studies investigating the behavior and impact of environmental pollutants . For example, it can be used to study the excited state dynamics of pollutants, which can provide insights into their bio-toxicity and degradation mechanisms .
Carcinogenic Mechanism Studies
The interaction between the excited 1-Pyrenebutylamine and ct-DNA can be observed directly, and charge transfer between 1-Pyrenebutylamine and ct-DNA may be the reason . These results lay a foundation for further understanding of the carcinogenic mechanism of similar compounds .
Photo-degradation Mechanism Studies
1-Pyrenebutylamine can be used to study photo-degradation mechanisms . Understanding how these compounds degrade under light exposure can help in the development of strategies for their safe disposal or remediation .
properties
IUPAC Name |
4-pyren-1-ylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N/c21-13-2-1-4-14-7-8-17-10-9-15-5-3-6-16-11-12-18(14)20(17)19(15)16/h3,5-12H,1-2,4,13,21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRIEFUMDWSFKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391338 | |
| Record name | 1-Pyrenebutanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrenebutylamine | |
CAS RN |
205488-15-9 | |
| Record name | 1-Pyrenebutanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 205488-15-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-pyrenebutylamine contribute to understanding polymer dynamics?
A: 1-pyrenebutylamine serves as a valuable fluorescent probe for investigating the dynamics of polymers, specifically those forming alpha-helical structures like poly(L-glutamic acid) (PGA) []. The molecule acts as a linker, attaching the fluorescent pyrene molecule to the PGA backbone. By analyzing the fluorescence behavior of the pyrene, researchers can glean insights into the mobility and interactions of the polymer side chains. This technique provides valuable information about the polymer's behavior in solution.
Q2: What makes 1-pyrenebutylamine suitable for studying polymer dynamics compared to other similar compounds?
A: The research compares 1-pyrenebutylamine (PBA) with 1-pyrenemethylamine (PMA), both used as linkers for attaching pyrene to PGA []. The study found that the choice of linker, specifically the length of the linker, influences the time scale over which polymer dynamics can be probed. The longer butyl chain in PBA allows for probing dynamics over a longer time range (50 to 155 ns) compared to PMA (50 to 215 ns). This suggests that PBA might be more suitable for studying slower dynamic processes in certain polymers.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















